Boc-6-Bromo-L-tryptophan

Catalog No.
S813088
CAS No.
97444-12-7
M.F
C16H19BrN2O4
M. Wt
383.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-Bromo-L-tryptophan

CAS Number

97444-12-7

Product Name

Boc-6-Bromo-L-tryptophan

IUPAC Name

(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1

InChI Key

MIRGNBUFSULZAZ-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O

Peptide Synthesis

Boc-6-Bromo-L-tryptophan is a protected amino acid, meaning its reactive side chain group is shielded by a Boc (tert-Butyloxycarbonyl) protecting group. This allows for its incorporation into peptides using solid-phase peptide synthesis (SPPS) techniques. The bromo group (Br) at the 6th position offers a site for further chemical modifications after peptide assembly. These modifications can introduce functionalities like fluorescent tags, biotin labels, or cross-linking groups for various downstream applications in protein-protein interaction studies or cellular localization experiments. Source: Suitable protecting groups for solid-phase peptide synthesis:

Probe Development for Biological Processes

The bromo group in Boc-6-Bromo-L-tryptophan can be exploited to develop probes for studying biological processes. By attaching a biocompatible linker and a specific targeting moiety (e.g., an antibody fragment), researchers can create probes that bind to specific proteins or cellular components. The bromo group then serves as a reactive handle for further labeling with radioactive isotopes for radiotracing experiments or with photoaffinity labels for protein identification through mass spectrometry. Source: Development of photoaffinity probes for studying protein-protein interactions:

Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a bromine atom at the 6th position of the indole ring and a tert-butoxycarbonyl (Boc) protective group attached to the amino group. Its molecular formula is C16H19BrN2O4C_{16}H_{19}BrN_{2}O_{4}, and it has a molecular weight of 383.24 g/mol. The compound is recognized for its unique structural features that significantly influence its chemical reactivity and biological interactions .

  • Boc-6-Bromo-L-tryptophan itself is not biologically active. Its primary function is as a building block for the synthesis of peptides containing the modified 6-bromo-tryptophan unit.
  • The presence of bromine can alter the chemical properties of the resulting peptide compared to a natural one containing L-tryptophan. This allows researchers to explore the influence of this modification on peptide function [].
  • No specific data on the toxicity of Boc-6-Bromo-L-tryptophan is publicly available. However, as a general precaution, handling any research chemical requires following standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) like gloves, eye protection, and working in a fume hood [].

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as sodium azide or thiols, leading to derivatives like azido-tryptophan or thio-tryptophan.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, yielding free 6-bromo-L-tryptophan.
  • Coupling Reactions: The compound can participate in peptide coupling reactions, facilitated by reagents like carbodiimides (e.g., EDCI or DCC), to form larger peptides or proteins.

These reactions are essential for synthesizing various biologically active compounds and studying enzymatic mechanisms involving halogenated amino acids.

Boc-6-Bromo-L-tryptophan exhibits significant biological activity due to its structural properties. The bromine atom at the 6th position introduces steric and electronic effects that influence its interactions with enzymes and proteins. Notably, it can interact with halogenase enzymes, which are involved in the halogenation of organic compounds. Such interactions are critical for understanding the enzymatic mechanisms of halogenated tryptophan derivatives in biological systems. Additionally, Boc-6-Bromo-L-tryptophan has been implicated in modulating cell signaling pathways and gene expression, particularly in relation to the kynurenine pathway, which plays a role in immune response and neuroprotection.

The synthesis of Boc-6-Bromo-L-tryptophan typically involves two main steps:

  • Bromination of L-Tryptophan: This step can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The reaction conditions must be controlled to ensure selectivity and yield.
  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step stabilizes the compound and allows for further chemical modifications without affecting the amino group.

In industrial settings, these methods can be scaled up using continuous flow reactors and automated systems to enhance efficiency and purity.

Boc-6-Bromo-L-tryptophan serves various applications in research and industry:

  • Building Block for Peptides: Its ability to participate in peptide coupling reactions makes it a valuable building block in peptide synthesis.
  • Research Tool: It is used in studies exploring enzymatic mechanisms involving halogenation and the biological roles of halogenated tryptophans.
  • Drug Development: Compounds like Boc-6-Bromo-L-tryptophan are investigated for their potential therapeutic applications, including anti-inflammatory and neuroprotective effects .

Research indicates that Boc-6-Bromo-L-tryptophan interacts with various enzymes and proteins, influencing biochemical pathways. For instance, it may affect the activity of halogenase enzymes involved in post-translational modifications of proteins. These interactions are crucial for elucidating the functional roles of brominated amino acids in biological systems.

Several compounds share structural similarities with Boc-6-Bromo-L-tryptophan, each possessing unique properties:

Compound NameKey FeaturesUniqueness
6-Bromo-L-TryptophanLacks the Boc protection; more reactiveDirectly involved in biological processes without modification
Boc-L-TryptophanLacks bromine atom; affects reactivityPrimarily used as a stable building block without halogenation
6-Chloro-L-TryptophanContains chlorine instead of bromineDifferent halogen affects its reactivity and applications

Boc-6-Bromo-L-tryptophan stands out due to its combination of stability from the Boc group and reactivity from the bromine atom, making it particularly useful for synthetic applications and research into halogenated amino acids.

XLogP3

2.7

Sequence

X

Dates

Last modified: 04-14-2024

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